An In-depth Technical Guide to 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (CAS No. 951884-77-8)
An In-depth Technical Guide to 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (CAS No. 951884-77-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, a compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and explores its potential therapeutic applications, particularly as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, offering both theoretical insights and practical methodologies for the evaluation of this and related molecular scaffolds.
Introduction and Chemical Identity
4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine, bearing the CAS number 951884-77-8, is a synthetic organic compound characterized by a trifluoromethylphenyl group linked to a morpholine moiety via a sulfonamide bridge.[1][2] The unique combination of the electron-withdrawing trifluoromethyl group, the halogen atom (bromine), and the versatile morpholine scaffold suggests its potential as a bioactive molecule. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates, while the morpholine ring can improve pharmacokinetic properties.[3]
Chemical Structure:
Figure 1: 2D Structure of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following table summarizes the key properties of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.
| Property | Value | Source |
| CAS Number | 951884-77-8 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrF₃NO₃S | [1][2] |
| Molecular Weight | 374.17 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, and methanol. | - |
| LogP (calculated) | 3.2 | [4] |
| Topological Polar Surface Area (TPSA) | 54.6 Ų | [4] |
Synthesis and Manufacturing
The synthesis of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine can be efficiently achieved through a nucleophilic substitution reaction between the key precursor, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, and morpholine. This method is a common and reliable approach for the formation of sulfonamides.
Synthetic Scheme:
Figure 2: Proposed synthetic route for 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.
Detailed Experimental Protocol:
Materials:
-
3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-46-8)[5]
-
Morpholine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: To a solution of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add morpholine (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Therapeutic Applications and Mechanism of Action
While specific biological data for 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine is not extensively published, its structural motifs are prevalent in compounds with known therapeutic activities, particularly as kinase inhibitors. The phenylsulfonylmorpholine scaffold is a key feature in several inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[3]
Hypothesized Mechanism of Action as a Kinase Inhibitor:
It is hypothesized that this compound could act as an ATP-competitive inhibitor of one or more protein kinases. The morpholine group may form hydrogen bonds with the hinge region of the kinase domain, a common interaction for many kinase inhibitors. The 3-bromo-5-(trifluoromethyl)phenyl moiety can occupy the hydrophobic pocket adjacent to the ATP binding site, with the trifluoromethyl group potentially enhancing binding affinity and selectivity.
Figure 3: A representative workflow for the evaluation of a potential kinase inhibitor.
Proposed In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay):
This protocol provides a general framework for assessing the inhibitory activity of 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine against a specific kinase.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine (dissolved in DMSO)
-
Kinase assay buffer
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add kinase, substrate, and the test compound to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its synthesis is straightforward, and its structural features are amenable to further optimization to enhance potency, selectivity, and pharmacokinetic properties. Future research should focus on the comprehensive biological evaluation of this compound against a panel of kinases to identify its primary molecular targets. Subsequent structure-activity relationship (SAR) studies will be crucial in guiding the design of more potent and selective analogs for potential clinical development.
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N
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